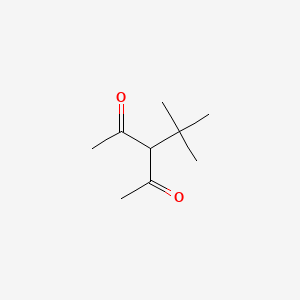
N-(2-Chlorobenzyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorobenzyl)-3-oxobutanamide, also known as CB-3-OBA, is an organic compound belonging to the class of amides. It is a colorless, crystalline solid with a molecular weight of 202.6 g/mol and a melting point of 58-60°C. CB-3-OBA is a synthetic compound which has a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Antimicrobial Applications
- Summary of Application: N-(2-Chlorobenzyl)-substituted hydroxamate, produced by hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis .
- Methods of Application: The compound’s inhibitory effect was determined using a spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) .
- Results or Outcomes: The compound demonstrated an IC50 value of 1.0 μM, indicating its potent inhibitory effect. It also inhibited the growth of Haemophilus influenzae .
Breaking Antimicrobial Resistance
- Summary of Application: The compound, referred to as ‘compound 12’, is a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms .
- Methods of Application: The function of the DSB system was chemically inhibited using this molecule .
- Results or Outcomes: The disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants. In particular, impairing DsbA-mediated disulfide bond formation incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes .
Pesticide Applications
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHUNKNCNYKDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355645 |
Source


|
| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-3-oxobutanamide | |
CAS RN |
331713-76-9 |
Source


|
| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)











